molecular formula C7H9NO B179409 4-Aminobenzyl alcohol CAS No. 623-04-1

4-Aminobenzyl alcohol

Cat. No.: B179409
CAS No.: 623-04-1
M. Wt: 123.15 g/mol
InChI Key: AXKGIPZJYUNAIW-UHFFFAOYSA-N
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Description

4-Aminobenzyl alcohol, also known as (4-aminophenyl)methanol, is an organic compound with the chemical formula C7H9NO. It is characterized by the presence of both amine and alcohol functional groups, making it a versatile building block in organic synthesis. This compound appears as a white to light yellow crystalline powder and is known for its applications in various chemical processes, including the production of pharmaceuticals, dyes, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-nitrobenzyl alcohol using a hydrazine hydrate-raney nickel system. This method is advantageous due to its high yield and ease of operation . Another method involves the reduction of 4-nitrobenzyl alcohol using zinc dust and calcium chloride in water, followed by filtration and recrystallization from toluene .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-nitrobenzyl alcohol. This process is typically carried out under controlled conditions to ensure high purity and yield. The use of catalysts such as palladium on carbon or platinum oxide is common in these reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-aminobenzaldehyde or 4-aminobenzoic acid.

    Reduction: The compound can be reduced to form 4-aminobenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions to form derivatives such as 4-aminobenzyl ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrazine hydrate and raney nickel or zinc dust and calcium chloride are typical reagents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.

    Reduction: 4-Aminobenzylamine.

    Substitution: 4-Aminobenzyl ethers, 4-Aminobenzyl esters.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Properties
One of the notable applications of 4-aminobenzyl alcohol is its use in developing antiparasitic agents. A study indicated that derivatives of this compound demonstrated schistosomicidal properties, effectively clearing infections in animal models such as hamsters and Swiss mice infected with Schistosoma mansoni at varying doses. The effective dose (ED) values were found to be below 5 mg/kg, suggesting potent activity with lower toxicity compared to other known compounds .

Prodrugs and Self-Immolative Linkers
Recent research has highlighted the utility of ABA as a self-immolative linker in drug design. It has been employed in synthesizing prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage. This approach enhances the bioavailability and specificity of drugs, particularly those targeting cancer cells . For instance, ABA was used in conjunction with phenol-based drugs to create a tripartite prodrug model that improves therapeutic efficacy.

Polymer Science

Synthesis of Functional Polymers
this compound serves as a critical building block in the synthesis of functional polymers. It can be utilized to create poly(amide) and poly(urea) networks through reactions with isocyanates or acid chlorides, leading to materials with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and biomedical devices .

Crosslinking Agent
In polymer chemistry, ABA can act as a crosslinking agent, improving the structural integrity of polymeric materials. Its ability to participate in various chemical reactions allows for the modification of polymer properties, making them suitable for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli .

Biochemical Reagent

Research Applications
As a biochemical reagent, this compound is used in various life science research applications. It plays a role in synthesizing other organic compounds and can be employed in assays to study enzyme activities or interactions between biomolecules . Its versatility makes it valuable in laboratories focusing on organic synthesis and medicinal chemistry.

Case Studies

Study Application Findings
Schistosomicidal Activity Antiparasitic agentEffective against S. mansoni with low toxicity; ED values below 5 mg/kg.
Self-Immolative Linkers Drug designImproved bioavailability for phenol-based drugs; enhances specificity for cancer treatment.
Polymer Synthesis Functional polymersUtilized as a building block for poly(amide) and poly(urea) networks; enhances mechanical properties.

Mechanism of Action

The mechanism of action of 4-aminobenzyl alcohol involves its functional groups. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the alcohol group can undergo oxidation and substitution reactions. These properties make it a valuable intermediate in the synthesis of more complex molecules. In biological systems, it can act as a self-immolative linker, releasing active compounds upon specific stimuli .

Comparison with Similar Compounds

  • 3-Aminobenzyl alcohol
  • 2-Aminobenzyl alcohol
  • 4-Nitrobenzyl alcohol
  • 4-Methoxybenzyl alcohol

Comparison: 4-Aminobenzyl alcohol is unique due to the presence of both amine and alcohol functional groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-nitrobenzyl alcohol primarily undergoes reduction reactions, while 4-methoxybenzyl alcohol is more prone to nucleophilic substitution reactions .

Biological Activity

4-Aminobenzyl alcohol (ABA), with the chemical formula C7_7H9_9NO and CAS number 623-04-1, is a significant compound in organic synthesis and biochemistry. Its structure features an amino group attached to a benzyl alcohol moiety, which imparts various biological activities. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant case studies.

  • Molecular Weight : 123.15 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 284.8 °C
  • Melting Point : 60-65 °C
  • Flash Point : 126 °C

These properties make ABA suitable for various biochemical applications, particularly in drug synthesis and as a biochemical reagent in life sciences research .

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its ability to act as a linker in drug design and its potential therapeutic effects. Its biological roles include:

  • Prodrug Development : ABA has been utilized as a self-immolative linker in prodrug formulations. This application involves the release of active pharmaceutical ingredients through enzymatic cleavage, enhancing drug delivery systems .
  • Anticancer Properties : Research indicates that ABA derivatives can exhibit cytotoxic effects against cancer cells. For instance, compounds derived from ABA have been tested for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .
  • Neuroprotective Effects : Some studies suggest that ABA may have neuroprotective properties, potentially benefiting conditions like neurodegeneration. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Activation : In prodrug applications, ABA serves as a substrate for specific enzymes that facilitate the release of active drugs. The self-immolative nature allows for controlled release upon enzymatic cleavage .
  • Cellular Uptake and Metabolism : The compound's structure allows for efficient cellular uptake, where it can be metabolized into biologically active forms that exert therapeutic effects.
  • Interaction with Biological Targets : ABA and its derivatives may interact with various biological targets, including enzymes and receptors involved in cancer cell signaling pathways.

Case Study 1: Prodrug Design Using ABA

In a study by Zhang et al., ABA was incorporated as a linker in the design of a phenol-based prodrug system. The results showed that upon enzymatic cleavage, the prodrug released an active compound that exhibited enhanced cytotoxicity against cancer cells compared to the parent drug alone .

Case Study 2: Neuroprotective Effects

A study exploring the neuroprotective effects of ABA derivatives demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress. The mechanism was linked to the modulation of glutathione levels and inhibition of reactive oxygen species (ROS) production .

Comparative Table of Biological Activities

Activity TypeMechanismReference
Prodrug DevelopmentEnzymatic cleavage
Anticancer ActivityCytotoxic effects on cancer cells
NeuroprotectionReduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Aminobenzyl alcohol, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound (C₇H₉NO, CAS 623-04-1) is commonly synthesized via the reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH₄) in ethanol, followed by catalytic hydrogenation to yield the amine group. Reaction efficiency can be optimized by controlling stoichiometry (e.g., molar ratio of NaBH₄ to substrate) and reaction temperature (typically 0–25°C). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>98%) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodological Answer : Key techniques include:

  • ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.5–7.0 ppm), hydroxymethyl (-CH₂OH, δ 4.4–4.6 ppm), and amine (-NH₂, δ 5.2–5.5 ppm, broad singlet).
  • FTIR : O-H stretch (3200–3500 cm⁻¹), N-H bend (1600–1650 cm⁻¹), and aromatic C=C (1500–1550 cm⁻¹).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Baseline separation from byproducts (e.g., unreacted nitro precursors) requires methanol/water gradients .

Q. How does the solubility profile of this compound influence its application in polar vs. non-polar reaction systems?

  • Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). This property necessitates solvent selection based on reaction type:

  • Nucleophilic reactions : Use DMF to enhance solubility of aromatic amines.
  • Esterification : Ethanol as solvent avoids side reactions with hydroxymethyl groups .

Advanced Research Questions

Q. How does this compound contribute to the synthesis of self-immolative poly(carbamate) cores in nanoparticle drug delivery systems?

  • Methodological Answer : In nanoparticle synthesis, this compound acts as a cleavable linker. It reacts with phenyl chloroformate to form carbamate bonds, which hydrolyze under physiological conditions (pH 7.4, 37°C), releasing encapsulated drugs. Critical parameters include:

  • Molar ratio optimization : 1:1.2 (alcohol:chloroformate) minimizes cross-linking.
  • Stability testing : Monitor hydrolysis kinetics via UV-Vis spectroscopy (λ = 280 nm for aromatic byproducts) .

Q. In cross-linked PVA resin synthesis, how does the incorporation of this compound derivatives affect material hydrophilicity and structural stability?

  • Methodological Answer : When functionalized with this compound via epichlorohydrin cross-linking, PVA resins exhibit:

  • Enhanced hydrophilicity : Amino groups increase water absorption (tested via swelling ratio: mass increase >50% in PBS).
  • Structural stability : Covalent bonding reduces polymer degradation (confirmed via TGA: decomposition temperature >250°C). FTIR analysis (N-H stretches at 3300 cm⁻¹) validates successful functionalization .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage or catalytic reactions?

  • Methodological Answer : Degradation pathways involve oxidation of the hydroxymethyl group to aldehyde derivatives. Mitigation methods include:

  • Storage : Argon-atmosphere vials at 4°C (HPLC purity retention >95% over 6 months).
  • Reaction conditions : Add antioxidants (e.g., BHT, 0.1% w/w) during catalytic hydrogenation. Monitor aldehyde byproducts via GC-MS (m/z 121 for 4-aminobenzaldehyde) .

Q. Contradictions and Validation

  • Synthetic Byproducts : notes incomplete oxidation reactions yield amino alcohol/aldehyde mixtures, requiring rigorous purification .
  • Safety Data : While inhalation toxicity data are limited ( ), lab handling should follow OSHA guidelines (gloves, fume hoods) .

Properties

IUPAC Name

(4-aminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKGIPZJYUNAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211353
Record name 4-Aminobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-04-1
Record name 4-Aminobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzyl alcohol
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Record name 4-Aminobenzyl alcohol
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Record name 4-aminobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzylalcohol (4.59 g) in methanol (300 ml) was added copper chloride (I) (17.8 g) at room temperature, and then was gradually added potassium boron hydride (11.3 g) for 40 minutes. The reaction mixture was stirred at room temperature for 2 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/hexane=3/1) to give 4-aminobenzylalcohol (1.31 g) as pale yellow crystals.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
catalyst
Reaction Step One
Name
potassium boron hydride
Quantity
11.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 6
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